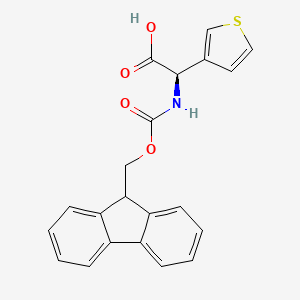

Fmoc-(R)-3-Thienylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJSFSUCQXAJC-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(R)-3-Thienylglycine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-(R)-3-thienylglycine (Fmoc-(R)-3-Thienylglycine), a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug discovery. The unique structural and electronic properties conferred by the thiophene moiety offer significant advantages in developing peptides with enhanced stability, binding affinity, and novel therapeutic functions. This document details the compound's physicochemical properties, provides validated protocols for its handling and incorporation in Solid-Phase Peptide Synthesis (SPPS), outlines methods for quality control and analytical characterization, and discusses its significance in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for next-generation peptide therapeutics.

Introduction

The repertoire of the 20 proteinogenic amino acids, while vast, often imposes limitations on the development of peptide-based therapeutics, primarily due to metabolic instability and restricted conformational diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these hurdles. This compound is a premier example of such a building block, merging the well-established utility of Fmoc-based peptide synthesis with the unique attributes of a thienyl side chain.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring but possesses distinct electronic properties, lipophilicity, and hydrogen-bonding capabilities.[1] Its integration into a peptide backbone can lead to peptides with enhanced proteolytic resistance, improved receptor binding, and novel conformational constraints.[1][2] This guide serves as a practical and authoritative resource for the effective utilization of this compound.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the foundation for its successful application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-(R)-3-thienylglycine | [3] |

| Synonyms | Fmoc-D-(3-thienyl)glycine | [3][4] |

| CAS Number | 1217706-09-6 | [3] |

| Molecular Formula | C₂₁H₁₇NO₄S | [3][4] |

| Molecular Weight | 379.43 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 184-190 °C | [3] |

| Optical Rotation | [α]D25 = -69 ± 2º (c=1 in DMF) | [3] |

| Purity (Typical) | ≥ 99% (HPLC) | [3][4] |

Solubility Profile

The large, hydrophobic Fmoc group confers good solubility in many polar aprotic organic solvents essential for SPPS. While quantitative data is not broadly published, empirical evidence and data from analogous compounds provide a reliable solubility guide.

| Solvent | Abbreviation | Type | Expected Solubility | Rationale / Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. Fmoc-amino acids are generally very soluble.[5][6] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | An excellent alternative to DMF, known for high solvating power.[6][7] |

| Dichloromethane | DCM | Chlorinated | Limited to Moderate | Often used for resin swelling but may not be sufficient to fully dissolve the amino acid for coupling.[6] |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate | Used in HPLC mobile phases but less common as a primary SPPS solvent due to lower solvating power for some Fmoc-AAs.[5] |

Expert Insight: For practical applications, preparing stock solutions at concentrations of 0.4-0.5 M in high-purity, amine-free DMF or NMP is a validated starting point.[7] Always ensure the derivative is fully dissolved before initiating the coupling reaction to prevent incomplete acylation.

Storage and Handling

Proper storage is critical to maintain the integrity and purity of the compound.

-

Storage Temperature: Store at 0-8 °C.[3] Some suppliers recommend 0-5 °C for long-term storage.[4]

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[3]

-

Stability: The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[3]

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. However, as an aryl glycine derivative, special attention must be paid to the coupling step to mitigate the risk of racemization.

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Recommended Protocol for Fmoc Deprotection

The removal of the Fmoc group is a standard procedure, achieved via a base-catalyzed β-elimination mechanism.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.

-

Drain and Repeat: Drain the deprotection solution. To ensure complete removal, repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[8][9]

Critical Insights on Coupling and Racemization Control

Aryl glycine residues, including phenylglycine and thienylglycine, are susceptible to racemization during the activation/coupling step due to the increased acidity of the α-proton.[9] Standard base-mediated activation methods (e.g., HBTU/DIPEA) can exacerbate this issue.

Causality: The strong base used during activation can abstract the α-proton of the activated amino acid (e.g., the HOBt-ester), leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in epimerization.

To ensure the stereochemical integrity of the final peptide, the use of a coupling reagent known to suppress racemization is highly recommended .

Recommended Coupling Reagent: DEPBT

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent that has demonstrated remarkable resistance to racemization, particularly for sensitive amino acids like aryl glycines.[5][7]

Caption: Recommended coupling pathway using DEPBT to minimize racemization.

Validated Protocol for DEPBT Coupling

-

Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and DEPBT (3-4 equivalents) in DMF.

-

Add Base: Add Diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution.

-

Couple to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Agitate the mixture for 2-4 hours at room temperature. Coupling times may need to be extended for sterically hindered sequences.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) and DCM (3-5 cycles).

Part 3: Quality Control & Analytical Characterization

Rigorous analytical chemistry is essential to validate the purity and identity of both the starting material and the final peptide product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.

| Parameter | Typical Condition |

| Column | C18 Silica-based (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | A linear gradient, e.g., 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm (for the Fmoc group) |

| Expected Result | A single major peak with purity ≥99%.[3][4] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Molecular Formula: C₂₁H₁₇NO₄S

-

Monoisotopic Mass: 379.09 g/mol

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 380.1

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 378.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation. While a specific public spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like Fmoc-Glycine.[10][11]

-

¹H NMR:

-

Fmoc Group Protons: A series of multiplets between ~7.2 and 7.8 ppm.

-

Fmoc CH and CH₂ Protons: Signals around ~4.2-4.4 ppm.

-

Thienyl Protons: Three distinct signals in the aromatic region, characteristic of a 3-substituted thiophene ring.

-

α-Proton: A singlet or doublet (depending on coupling to the amide proton) around ~5.5-6.0 ppm.

-

Amide (NH) Proton: A doublet around ~7.0-8.0 ppm.

-

Carboxylic Acid (OH) Proton: A broad singlet, often not observed or located far downfield (>10 ppm).

-

-

¹³C NMR:

-

Carbonyl (Carboxylic Acid): ~170-175 ppm.

-

Carbonyl (Carbamate): ~156 ppm.

-

Fmoc Aromatic Carbons: ~120-145 ppm.

-

Thienyl Aromatic Carbons: ~125-140 ppm.

-

Fmoc CH₂: ~67 ppm.

-

α-Carbon: ~55-60 ppm.

-

Fmoc CH: ~47 ppm.

-

Part 4: Significance in Drug Discovery & Development

The incorporation of this compound is a strategic choice in the design of peptide therapeutics. The thienyl side chain can introduce several beneficial properties:

-

Enhanced Proteolytic Stability: The steric bulk of the thienyl group can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.[1]

-

Modulation of Conformation: The rigid, aromatic nature of the thiophene ring can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.

-

Improved Binding Interactions: The sulfur atom and aromatic π-system of the thiophene ring can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions, hydrogen bonding) with biological targets, potentially increasing binding affinity and selectivity.[3]

-

Fine-Tuning Lipophilicity: The thienyl group can modulate the overall lipophilicity of a peptide, which is a critical parameter for cell permeability and pharmacokinetic properties.[2]

These features make this compound a valuable tool for developing novel peptide agonists, antagonists, and enzyme inhibitors for a wide range of therapeutic areas, from oncology to metabolic diseases.[2][12]

Conclusion

This compound is a high-value, non-canonical amino acid that empowers medicinal chemists and peptide scientists to engineer peptides with superior therapeutic properties. Its successful application hinges on a solid understanding of its physicochemical characteristics and, most critically, the implementation of synthesis strategies that preserve its stereochemical integrity. By employing racemization-suppressing coupling reagents like DEPBT and adhering to rigorous analytical quality control, researchers can confidently incorporate this building block to explore new frontiers in peptide-based drug discovery.

References

- 1. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemwhat.com [chemwhat.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound USP/EP/BP suppliers & manufacturers in China [m.chemicalbook.com]

An In-depth Technical Guide to Fmoc-(R)-3-Thienylglycine: Synthesis, Application, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. These unique building blocks offer a means to enhance proteolytic stability, constrain conformational flexibility, and introduce novel chemical functionalities, thereby overcoming many of the intrinsic limitations of natural peptides.[1] Fmoc-(R)-3-Thienylglycine, a derivative of glycine bearing a thiophene ring at the alpha-carbon, is one such ncAA that provides a unique combination of steric and electronic properties.[1]

This guide serves as a comprehensive technical resource for researchers, providing in-depth protocols and field-proven insights into the synthesis, purification, characterization, and application of this compound in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following sections are structured to not only provide methodologies but also to explain the underlying chemical principles and rationale behind key experimental choices.

Section 1: Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application. This compound is a white crystalline powder, and its core identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 1217706-09-6 |

| Synonyms | Fmoc-D-(3-thienyl)glycine |

| Molecular Formula | C₂₁H₁₇NO₄S |

| Molecular Weight | 379.43 g/mol |

| Appearance | White powder |

| Melting Point | 184-190 °C |

| Purity (HPLC) | ≥ 99% |

| Optical Rotation | [α]D25 = -69 ± 2º (c=1 in DMF) |

| Storage Conditions | 0-8 °C, desiccated |

The structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for orthogonal SPPS, with the unique thienyl side chain.[2] This aromatic heterocycle introduces specific steric bulk and potential for π-π stacking interactions within a peptide sequence, influencing its secondary structure and binding affinity to biological targets.[1]

Section 2: Synthesis and Purification of this compound

While this compound is commercially available, an understanding of its synthesis is crucial for quality assessment and troubleshooting. The most common route involves the direct N-protection of the parent amino acid, (R)-3-Thienylglycine.

The Chemistry of Fmoc Protection

The introduction of the Fmoc group is typically achieved by reacting the free amino group of the amino acid with an activated 9-fluorenylmethyl carbonate derivative, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Fmoc reagent.

Caption: General workflow for the Fmoc protection of an amino acid.

Detailed Synthesis Protocol (Best-Practice Method)

This protocol is a generalized procedure based on established methods for Fmoc protection of amino acids.

-

Dissolution of Amino Acid: Dissolve 1.0 equivalent of (R)-3-Thienylglycine in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Use a volume sufficient to fully dissolve the amino acid, typically resulting in a 0.1-0.5 M solution.

-

Causality: The basic aqueous solution deprotonates the amino group, rendering it a more potent nucleophile. The carboxylate salt also enhances water solubility.

-

-

Addition of Fmoc Reagent: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in a suitable organic solvent like 1,4-dioxane or acetone. Add this solution dropwise to the stirring amino acid solution at 0 °C (ice bath).

-

Causality: A slight excess of the Fmoc reagent ensures complete reaction. Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid spot is no longer visible.

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like diethyl ether or hexane to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.

-

Causality: This step removes non-polar impurities, while the desired product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). The Fmoc-protected amino acid will precipitate as a white solid.

-

Causality: Protonation of the carboxylate group renders the product insoluble in the aqueous medium, allowing for its isolation.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[2] Its incorporation follows the standard SPPS cycle of deprotection, coupling, and washing.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The Critical Challenge: Epimerization of Arylglycines

A primary concern when coupling arylglycine derivatives, including thienylglycines, is the risk of epimerization (racemization) at the α-carbon. The α-proton of these residues is relatively acidic and can be abstracted under the basic conditions often used during the carboxyl group activation step. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of D and L isomers at that position.

-

Mechanism of Epimerization: The most common pathway involves the formation of a 5(4H)-oxazolone intermediate. The basic coupling conditions can then easily abstract the α-proton from this intermediate, leading to a loss of stereochemical integrity.

Recommended Coupling Protocol to Mitigate Epimerization

To ensure the stereochemical purity of the final peptide, specific coupling reagents and conditions are paramount. Standard carbodiimide activators like DIC, especially when used with bases like DIPEA, can promote epimerization.

Recommended Protocol:

-

Resin Preparation: Start with the resin-bound peptide chain bearing a free N-terminal amine, following a standard Fmoc-deprotection step (e.g., 20% piperidine in DMF) and thorough DMF washes.

-

Activation Mixture Preparation: In a separate vessel, pre-dissolve this compound (3-5 equivalents relative to resin loading), an aminium/uronium salt activator like HATU (0.95 equivalents relative to the amino acid), and an additive like HOAt (1 equivalent relative to the amino acid) in DMF.

-

Causality (HATU/HOAt): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) forms a highly reactive OAt-ester of the amino acid. The nitrogen atom in the HOAt moiety is believed to stabilize the activated intermediate and suppress the formation of the problematic oxazolone, thereby minimizing epimerization.

-

-

Coupling Reaction: Add a mild, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2 equivalents relative to the amino acid) to the activation mixture and immediately add the solution to the resin. Allow the coupling to proceed for 1-4 hours. Monitor for completion using a qualitative test like the Kaiser test.

-

Causality (Base): The base is required to neutralize the protonated N-terminal amine on the resin and to facilitate the activation reaction. Using a hindered base like DIPEA is crucial to avoid side reactions.

-

-

Double Coupling (if necessary): Due to the steric bulk of the thienyl group, coupling may be sluggish. If the Kaiser test indicates incomplete coupling, a second coupling step with a fresh solution of activated amino acid is recommended.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next cycle.

Section 4: Cleavage, Deprotection, and Final Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Cleavage Cocktail

The choice of cleavage cocktail depends on the other amino acids present in the sequence. A standard and robust cocktail for most peptides is Reagent K.

-

Reagent K Composition:

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The other components are "scavengers" that trap the highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from causing unwanted modifications to sensitive residues like Tryptophan, Methionine, and Cysteine.

Cleavage Protocol

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of both the this compound building block and the final synthesized peptide.

Characterization of this compound

Table 2: Expected Analytical Data

| Technique | Expected Results |

| HPLC | A single major peak indicating ≥99% purity. |

| Mass Spectrometry (ESI-MS) | Expected m/z for [M-H]⁻: 378.08; [M+H]⁺: 380.09; [M+Na]⁺: 402.08. |

| ¹H NMR (DMSO-d₆) | Characteristic signals for the fluorenyl group protons (approx. 7.3-7.9 ppm), the thienyl protons (approx. 7.0-7.5 ppm), the α-proton, and the Fmoc CH and CH₂ protons (approx. 4.2-4.3 ppm). |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbonyl carbons (acid and urethane), aromatic carbons of the fluorenyl and thienyl groups, and aliphatic carbons of the Fmoc moiety and the α-carbon. |

Mass Spectrometry of the Final Peptide

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm that the final purified peptide has the correct molecular weight, confirming the successful incorporation of the thienylglycine residue.

Section 6: Conclusion and Future Perspectives

This compound is a valuable tool for peptide chemists and drug development professionals seeking to create novel peptides with enhanced therapeutic potential. Its thiophene moiety offers unique structural and electronic properties that can significantly influence the biological activity of a peptide. While its use in SPPS requires careful consideration of coupling conditions to mitigate the risk of epimerization, the application of modern coupling reagents like HATU/HOAt provides a reliable path to synthesizing high-purity peptides incorporating this non-canonical residue. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to Fmoc-(R)-3-Thienylglycine: Properties, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Thienylglycine is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. Its unique structural features, comprising a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfur-containing aromatic thienyl side chain, offer distinct advantages in the synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its strategic implementation in solid-phase peptide synthesis (SPPS) to enhance the pharmacological profiles of peptide drug candidates.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1] However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability.[2][3] The incorporation of non-canonical amino acids, such as this compound, is a key strategy to overcome these hurdles.[2][4] The thienyl moiety, a sulfur-containing aromatic heterocycle, can introduce unique electronic and steric properties into a peptide sequence.[2][5] These modifications can lead to enhanced receptor binding affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties.[2][4]

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis (SPPS).[6][7] Its key advantage lies in its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[6] This enables the sequential and controlled assembly of amino acids into a peptide chain on a solid support.[6][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Molecular Weight | 379.43 g/mol |

| Molecular Formula | C₂₁H₁₇NO₄S |

| Appearance | White powder |

| Melting Point | 184-190 °C |

| Purity (HPLC) | ≥ 99% |

Synthesis of this compound

The synthesis of this compound involves two key stages: the enantioselective synthesis of the (R)-3-Thienylglycine core and the subsequent protection of the alpha-amino group with the Fmoc moiety.

Enantioselective Synthesis of (R)-3-Thienylglycine

The asymmetric synthesis of α-arylglycines is a well-established field in organic chemistry.[9][10] One common approach involves the enantioselective C-H arylation of N-aryl glycine esters in the presence of a chiral palladium catalyst.[9] Another strategy is the N-H insertion reaction of vinyldiazoacetates with a carbamate, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro-phosphoric acid.[11] These methods provide access to the chiral (R)-3-Thienylglycine backbone with high enantiopurity.

Fmoc Protection of (R)-3-Thienylglycine

The protection of the α-amino group of (R)-3-Thienylglycine with the Fmoc group is typically achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[12] The reaction is generally carried out under basic conditions.[12]

Experimental Protocol: Fmoc Protection of (R)-3-Thienylglycine

-

Dissolve (R)-3-Thienylglycine in an aqueous solution of a mild base, such as sodium bicarbonate.

-

Slowly add a solution of Fmoc-OSu in an organic solvent (e.g., dioxane) to the amino acid solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The purity of the final product, this compound, should be verified by HPLC and its identity confirmed by NMR and mass spectrometry.[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS for the synthesis of novel peptides and peptidomimetics.[13]

The Fmoc SPPS Workflow

The general workflow of Fmoc SPPS involves a series of repetitive cycles of deprotection, washing, coupling, and washing.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual synthesis of a short peptide containing (R)-3-Thienylglycine on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[8]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[8][14]

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH), HBTU, and HOBt in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Incorporation of this compound:

-

Repeat the deprotection step as in step 2.

-

Activate this compound using the same procedure as in step 3.

-

Couple the activated this compound to the growing peptide chain on the resin.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[15]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Analysis:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[16]

-

The Role of the Thienyl Side Chain in Drug Design

The incorporation of a thienylglycine residue into a peptide can significantly influence its biological activity and pharmacokinetic profile.

Enhanced Binding Affinity

The aromatic thienyl ring can participate in π-π stacking interactions with aromatic residues in the binding pocket of a target protein or receptor.[2] This can lead to a more stable peptide-target complex and increased binding affinity.

Increased Metabolic Stability

The unnatural thienyl side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its half-life in vivo.[4]

Modulation of Physicochemical Properties

The thienyl group can alter the lipophilicity and conformational preferences of a peptide.[5] These modifications can improve a peptide's solubility, membrane permeability, and overall drug-like properties.

Caption: Advantages conferred by the thienyl side chain in peptide drug design.

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its unique structural features and compatibility with standard Fmoc-SPPS protocols enable the rational design and synthesis of novel peptide-based drug candidates with enhanced pharmacological properties. The strategic incorporation of this non-canonical amino acid can lead to peptides with improved binding affinity, increased metabolic stability, and more favorable pharmacokinetic profiles, thereby addressing some of the key challenges in peptide drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles: Understanding the Solubility of Fmoc-Amino Acids

An In-Depth Technical Guide to the Solubility of Fmoc-(R)-3-Thienylglycine in Organic Solvents

For researchers, scientists, and drug development professionals, the successful synthesis of novel peptides hinges on the precise control of reaction conditions. A critical, yet often overlooked, parameter is the solubility of the protected amino acid building blocks. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, all of which compromise the yield and purity of the final peptide.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, a non-canonical amino acid derivative increasingly utilized in the design of innovative therapeutics and bioactive compounds.[2][3]

The solubility of any Fmoc-protected amino acid is a multifactorial property dictated by the interplay between its constituent parts and the chosen solvent system.[1]

-

The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group is the primary driver for solubility in many common organic solvents.[4][] Its aromatic nature facilitates favorable interactions with a range of non-polar and polar aprotic solvents.

-

The Amino Acid Side Chain: The physicochemical properties of the amino acid side chain are a major determinant of solubility.[1] In the case of this compound, the thienyl group—a five-membered aromatic ring containing a sulfur atom—introduces a degree of aromaticity and moderate hydrophobicity.[2][6] This structure is distinct from simple alkyl or benzyl side chains and influences its interaction with solvents.

-

The Solvent System: The choice of solvent is paramount. Polar aprotic solvents are the workhorses of solid-phase peptide synthesis (SPPS) due to their ability to dissolve Fmoc-amino acids effectively and swell the resin support.[4][7] Key solvent characteristics to consider are polarity, hydrogen bonding capacity, and viscosity.[1][8]

A logical workflow for considering these factors is presented below.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Assessment and Solvent Selection

Based on the core principles, we can make experienced-based assessments of this compound's solubility in solvents commonly used in peptide synthesis. The data from supplier documentation, which indicates the optical rotation is measured in a solution of 1g in 100mL of DMF, confirms its high solubility in this key solvent.[2][3]

| Solvent | Type | Expected Solubility | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | The gold standard for SPPS.[7] Its polarity and hydrogen bond accepting capability effectively solvate both the Fmoc group and the peptide backbone. The compound is expected to be highly soluble, likely exceeding the typical 0.4-0.5 M concentrations used for coupling reactions.[4][8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very High | Often used as a stronger solvent than DMF, particularly for difficult or aggregation-prone sequences.[9] Expect solubility to be comparable to or greater than in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent solvent with high polarity, known to dissolve many challenging compounds.[9] It is a viable alternative or co-solvent if solubility issues arise in DMF. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Good | The large, greasy Fmoc group should confer good solubility in DCM.[6] However, the polarity of the carboxylic acid and the thienyl ring may limit very high concentrations compared to DMF. Often used in combination with other solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | While considered a polar aprotic solvent, its solvating power for Fmoc-amino acids is generally lower than that of DMF or NMP.[4] It may be suitable for dilute solutions but is less common for stock solutions in SPPS. |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Commonly used in HPLC for purification but less so as a primary coupling solvent due to the lower solubility of many Fmoc-amino acids.[4] Expect limited solubility, potentially requiring heating or co-solvents for practical concentrations. |

| Methanol (MeOH) | Polar Protic | Low to Limited | Polar protic solvents like methanol are generally poor choices for dissolving Fmoc-amino acids for synthesis. Hydrogen bonding with the solvent can interfere with the desired solvation of the carboxylic acid group for activation. |

| Water | Polar Protic | Sparingly Soluble | Fmoc-protected amino acids are generally considered poorly soluble in aqueous solutions due to the hydrophobicity of the Fmoc group.[10] |

A Self-Validating Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, experimental determination of solubility is essential. The "shake-flask" method is the gold standard, providing equilibrium solubility data that is reliable and reproducible.[4] This protocol is designed to be a self-validating system, ensuring accuracy and trustworthiness of the results.

Materials and Equipment

-

This compound (Purity ≥ 99% by HPLC)[2]

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg precision)

-

Vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath at 25 °C)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the systematic workflow for the shake-flask solubility determination method.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 6. Buy Fmoc-DL-(2-thienyl)glycine | 211682-11-0 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-(R)-3-Thienylglycine: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-(R)-3-Thienylglycine in Synthesis

This compound is a non-canonical amino acid derivative that has become an invaluable building block in the fields of peptide synthesis and medicinal chemistry.[1][2] Its utility stems from the convergence of two key structural features: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the unique thienyl side chain. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), offering a mild, base-labile protecting strategy that is orthogonal to the acid-labile side-chain protecting groups.[3][4][5] This allows for the sequential and controlled assembly of complex peptide chains with high fidelity.

The thienyl moiety, a sulfur-containing aromatic heterocycle, imparts distinct physicochemical properties, influencing the lipophilicity, electronic character, and biological interaction profile of the resulting peptides.[6] This makes it a compelling component for designing novel therapeutics, peptidomimetics, and molecular probes.[2][6]

However, the very features that make this compound so useful also define its chemical liabilities. The integrity of the Fmoc group, the stereochemistry of the α-carbon, and the stability of the thiophene ring are paramount to its successful application. Compromised starting material leads directly to failed syntheses, impure products, and unreliable biological data. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines authoritative, field-proven protocols for its storage and handling to ensure its chemical and stereochemical integrity from vial to final product.

Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its proper handling. The key specifications for this compound are summarized below.

| Property | Specification | Reference(s) |

| Synonyms | Fmoc-D-(3-thienyl)glycine | [1][7] |

| CAS Number | 1217706-09-6 | [1][2][8] |

| Molecular Formula | C₂₁H₁₇NO₄S | [1][2][8] |

| Molecular Weight | 379.43 g/mol | [1][2][8] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 184–192 °C | [1][2] |

| Purity (HPLC) | ≥97% to ≥99% | [1][2] |

| Optical Rotation | [α]D25 = -69 ± 2º (c=1 in DMF) | [1] |

Chemical Structure and Intrinsic Stability Factors

The stability of this compound is dictated by the interplay of its constituent functional groups.

Figure 1: Chemical structure and key stability-related functional moieties of this compound.

-

Fmoc Group: This protecting group is stable under acidic conditions but is designed to be cleaved by weak bases, typically piperidine, via a β-elimination mechanism.[3][9] This inherent base lability is the primary chemical vulnerability and dictates the need to avoid exposure to basic environments during storage. Its fluorenyl system is also a strong chromophore, making it susceptible to photodegradation.[3]

-

Thiophene Ring: As a sulfur-containing heterocycle, the thiophene ring is a potential site for oxidation. While aromatic, the sulfur atom can be oxidized to form a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or through slow oxidation upon prolonged exposure to air. Such modifications would critically alter the steric and electronic properties of the side chain.

-

Chiral Center: The stereochemical integrity of the α-carbon is critical. Phenylglycine and related structures can be prone to racemization, a process that can be accelerated by basic conditions or during the carboxyl activation step in SPPS.[10] Loss of enantiomeric purity leads to diastereomeric peptide impurities that are often difficult to separate.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing a robust storage strategy. The primary risks to the integrity of this compound are chemical degradation and stereochemical erosion.

Figure 2: Key potential degradation pathways for this compound under suboptimal storage conditions.

-

Base-Mediated Deprotection: Accidental exposure to basic substances (e.g., volatile amines in the lab, contaminated spatulas, or poorly washed glassware) can cause premature cleavage of the Fmoc group. This generates the free amino acid, which will not participate correctly in subsequent coupling steps, leading to deletion sequences in the final peptide.

-

Oxidation of the Thiophene Ring: This is a significant long-term risk. Slow, ambient oxidation can occur with prolonged exposure to air. This risk is magnified by heat and light. The resulting sulfoxide/sulfone derivatives are impurities that can be difficult to detect and remove.

-

Racemization: The conversion of the (R)-enantiomer to the (S)-enantiomer compromises the stereochemical purity. This process is catalyzed by base and accelerated by heat. Maintaining a neutral, cold, and anhydrous environment is critical to prevent this erosion of optical purity.

-

Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the Fmoc-carbamate bond, particularly at non-neutral pH. While generally stable, this pathway becomes more relevant if the material is not stored under desiccated conditions.

-

Photodegradation: The fluorenyl moiety absorbs UV light, and prolonged exposure to direct light can lead to decomposition.[11] This justifies the universal recommendation to store amino acid derivatives in the dark.

Recommended Storage and Handling Protocols

Based on the chemical liabilities discussed, a multi-faceted approach to storage and handling is required to ensure long-term stability.

Long-Term Storage of Lyophilized Solid

For storage periods exceeding one month, the following conditions are mandatory to minimize all potential degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Reduces the kinetic rates of all chemical degradation reactions, including oxidation and racemization.[11][12] |

| Atmosphere | Dry, inert gas (Argon or Nitrogen) with desiccant | Prevents oxidation of the thiophene ring and hydrolysis of the Fmoc group by excluding oxygen and moisture.[11] |

| Light | In the dark (e.g., amber vial or stored in a light-proof secondary container) | Prevents photodegradation of the UV-active Fmoc group.[11] |

| Container | Tightly sealed, chemically inert glass vial with a PTFE-lined cap | Ensures a robust barrier against environmental contaminants like moisture and air. |

Note: While many suppliers ship the product at ambient temperature and recommend 0-8°C for short-term storage, this is not optimal for preserving the highest purity over months or years.[1][2][13] Adopting peptide storage best practices (-20°C or colder) is a superior strategy for valuable reagents.

Protocol for Weighing and Dispensing

Contamination with atmospheric moisture is a primary risk during handling. The following protocol is a self-validating system to prevent this.

-

Equilibration: Transfer the sealed vial from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. Causality: This step is critical to prevent atmospheric water from condensing on the cold solid, which would introduce moisture and compromise stability.[14]

-

Dispensing: Once equilibrated, open the vial and quickly weigh the desired amount of powder in a clean, dry environment (a glove box with a dry atmosphere is ideal but not always practical).

-

Resealing: Immediately after dispensing, flush the vial headspace with a gentle stream of dry argon or nitrogen.

-

Final Sealing: Tightly reseal the vial cap and reinforce the seal with paraffin film.

-

Return to Storage: Promptly return the vial to the freezer (-20°C or colder).

Experimental Workflows for Stability Verification

Trust in a reagent is built on empirical verification. The following protocols provide a framework for assessing the stability of this compound, either upon receipt or as part of a formal stability study.

Figure 3: Experimental workflow for the comprehensive stability assessment of this compound.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method quantifies the primary compound and separates it from potential impurities like the deprotected amino acid or oxidized byproducts.

-

Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 301 nm (for Fmoc group) and 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The appearance of new, more polar peaks may indicate deprotection or oxidation.

Protocol 2: Chiral HPLC for Stereochemical Integrity

This method is essential to confirm the absence of the unwanted (S)-enantiomer.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H, or equivalent).

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of TFA (e.g., 90:10 v/v + 0.1% TFA). Note: The exact mobile phase must be optimized for the specific chiral column used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: 301 nm.

-

-

Analysis: The (R) and (S) enantiomers will resolve into two separate peaks. Enantiomeric excess (% e.e.) can be calculated to determine the level of racemization.

Conclusion

This compound is a robust reagent when its specific chemical liabilities are understood and respected. Its long-term stability is critically dependent on protection from its primary environmental adversaries: bases, oxygen, moisture, heat, and light. By implementing the stringent storage conditions outlined in this guide—specifically, storage at -20°C or colder under a dry, inert atmosphere and in the dark—researchers and drug development professionals can ensure the chemical purity and stereochemical integrity of this valuable building block. Adherence to these protocols is not merely a recommendation; it is a prerequisite for reproducible, high-quality peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. nbinno.com [nbinno.com]

- 7. chemwhat.com [chemwhat.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. genscript.com [genscript.com]

- 12. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 13. reddit.com [reddit.com]

- 14. peptide.com [peptide.com]

A Technical Guide to the Spectral Analysis of Fmoc-(R)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for N-α-Fmoc-(R)-3-thienylglycine, a crucial building block in modern peptide synthesis and drug discovery. The unique structural characteristics of this non-canonical amino acid, particularly the presence of the bulky Fmoc protecting group and the aromatic thienyl side chain, give rise to a distinct spectroscopic signature. Understanding this signature is paramount for identity confirmation, purity assessment, and ensuring the integrity of downstream applications. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of chemical analysis.

Molecular Structure and Key Features

Fmoc-(R)-3-Thienylglycine is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The side chain is a 3-thienyl group, an aromatic heterocycle containing a sulfur atom. This combination of a chiral center, a UV-active protecting group, and an aromatic side chain makes it a valuable component in the synthesis of novel peptides and peptidomimetics for therapeutic development.[1][2]

The molecular formula is C₂₁H₁₇NO₄S, and the molecular weight is 379.43 g/mol .[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The data presented here are predicted values based on the known chemical shifts of the Fmoc group and related thienyl-containing amino acids.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex, with distinct regions corresponding to the Fmoc, thienyl, and amino acid core protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Fmoc Aromatic | 7.80 - 7.90 | d | 2H |

| Fmoc Aromatic | 7.60 - 7.75 | m | 2H |

| Fmoc Aromatic | 7.30 - 7.45 | m | 4H |

| Thienyl | ~7.30 | m | 1H |

| Thienyl | ~7.10 | m | 1H |

| Thienyl | ~7.00 | m | 1H |

| α-CH | ~5.50 | d | 1H |

| Fmoc CH₂ | ~4.40 | d | 2H |

| Fmoc CH | ~4.25 | t | 1H |

| N-H | ~8.00 | d | 1H |

| COOH | >10.0 | br s | 1H |

Interpretation:

-

Fmoc Group: The eight aromatic protons of the fluorenyl group will appear in the downfield region (7.30-7.90 ppm) due to aromatic deshielding. The protons on the methylene (CH₂) and methine (CH) of the fluorenyl moiety are diastereotopic and will likely present as a doublet and a triplet, respectively, in the 4.2-4.5 ppm range.

-

Thienyl Group: The three protons on the thienyl ring will resonate in the aromatic region, typically between 7.00 and 7.30 ppm. Their specific shifts and coupling patterns will depend on their positions relative to the sulfur atom and the point of attachment to the glycine core.

-

Amino Acid Core: The α-proton (α-CH) is expected to be a doublet around 5.50 ppm, coupled to the adjacent N-H proton. The N-H proton itself will likely appear as a doublet around 8.00 ppm. The carboxylic acid proton is a broad singlet at a very downfield shift, often above 10 ppm, and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | ~172 |

| Urethane C=O | ~156 |

| Fmoc Aromatic | 144, 141, 128, 127, 125, 120 |

| Thienyl Aromatic | 138, 127, 126, 125 |

| Fmoc CH₂ | ~67 |

| α-C | ~55 |

| Fmoc CH | ~47 |

Interpretation:

-

Carbonyls: Two distinct carbonyl signals are expected: the carboxylic acid carbonyl around 172 ppm and the urethane carbonyl of the Fmoc group around 156 ppm.

-

Aromatic Region: A cluster of signals between 120 and 145 ppm will correspond to the carbons of the Fmoc and thienyl groups.

-

Aliphatic Region: The aliphatic carbons of the Fmoc group (CH and CH₂) and the α-carbon of the amino acid core will appear in the upfield region (45-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Urethane) | 1680-1700 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

Interpretation:

The IR spectrum will be characterized by a very broad absorption in the 2500-3300 cm⁻¹ range due to the hydrogen-bonded O-H of the carboxylic acid. A sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the urethane, while the carboxylic acid C=O will appear at a slightly higher wavenumber. The N-H stretch will be visible around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 380.4 |

| [M+Na]⁺ | 402.4 |

| [M-H]⁻ | 378.4 |

| [Fmoc-CH₂]⁺ | 179.1 |

Interpretation:

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 380.4.[5] A sodium adduct [M+Na]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 378.4.[6] A characteristic fragment ion corresponding to the fluorenylmethyl cation at m/z 179.1 is also anticipated due to the lability of the urethane bond.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition:

-

Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Use standard pulse programs.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and label the major peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an ESI mass spectrometer. Acquire spectra in both positive and negative ion modes.

-

Data Processing: Analyze the resulting spectra to identify the molecular ion and any significant fragment ions.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its unambiguous identification and characterization. The predicted data and interpretations within this guide serve as a valuable resource for researchers, ensuring the quality and integrity of this essential building block in the advancement of peptide-based therapeutics. Adherence to rigorous analytical practices is critical for the successful application of this and other non-canonical amino acids in drug development.

References

The Thienylglycine Moiety: A Heterocyclic Key to Unlocking Novel Peptide Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these synthetic building blocks, thienylglycine, an unnatural amino acid featuring a thiophene ring, has emerged as a particularly versatile and valuable component.[1] Its unique steric and electronic properties can profoundly influence the structure and, consequently, the biological activity of peptides. This guide provides a comprehensive technical overview of the biological activities of thienylglycine-containing peptides, with a focus on their antimicrobial, anticancer, and enzyme inhibitory potential. We will delve into the causality behind the experimental design for evaluating these activities, provide detailed protocols for key assays, and explore the structure-activity relationships that govern their therapeutic efficacy.

Introduction: The Rationale for Thienylglycine in Peptide Design

Peptide-based therapeutics offer high specificity and potency, but their clinical translation is often hampered by rapid proteolytic degradation and poor oral bioavailability. The introduction of unnatural amino acids, such as L-2-(2-Thienyl)-glycine, is a well-established strategy to mitigate these challenges.[1] The thiophene ring of thienylglycine introduces several advantageous properties:

-

Enhanced Proteolytic Resistance: The bulky and non-natural side chain of thienylglycine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1]

-

Improved Receptor Binding and Affinity: The thiophene moiety can engage in unique electronic and hydrogen bonding interactions with biological targets, leading to enhanced binding affinity and specificity.[1]

-

Conformational Rigidity: The incorporation of thienylglycine can introduce conformational constraints into the peptide backbone, stabilizing specific secondary structures that may be crucial for biological activity.

-

Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the thiophene ring can influence the peptide's solubility, lipophilicity, and overall pharmacokinetic profile.

The following diagram illustrates the general workflow for the development and evaluation of bioactive thienylglycine-containing peptides.

Caption: Workflow for Bioactive Thienylglycine Peptide Development.

Antimicrobial Activity of Thienylglycine-Containing Peptides

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of thienylglycine can enhance their efficacy.

Structure-Activity Relationships (SAR)

The antimicrobial activity of peptides is intricately linked to their physicochemical properties, including cationicity, amphipathicity, and secondary structure. The introduction of thienylglycine can influence these properties in several ways:

-

Hydrophobicity: The thiophene ring increases the hydrophobicity of the peptide, which can enhance its interaction with bacterial membranes. A balanced hydrophobicity is crucial, as excessive hydrophobicity can lead to non-specific toxicity towards mammalian cells.

-

Amphipathicity: The placement of thienylglycine within the peptide sequence can modulate its amphipathic character, which is critical for membrane disruption. In an α-helical conformation, the thienylglycine residue will orient towards the hydrophobic face, enhancing the separation of hydrophobic and hydrophilic domains.

-

Structural Stability: Thienylglycine can promote the formation of stable secondary structures, such as α-helices or β-sheets, which are often required for antimicrobial activity.

A study on the synthesis of peptides for investigating microbial peptide transport utilized L-alanyl-L-2-thiophenylglycine, demonstrating the interest in such modified peptides for antimicrobial research.[2]

Proposed Mechanisms of Action

While specific mechanistic studies on thienylglycine-containing AMPs are emerging, their mode of action is likely to be similar to that of other cationic AMPs, primarily involving interactions with and disruption of the bacterial cell membrane.

References

The Thienyl Side Chain: A Strategic Tool for Modulating Peptide Conformation and Function

An In-Depth Technical Guide:

Abstract

Peptides represent a highly specific and biocompatible class of therapeutic agents, yet their clinical utility is often hindered by inherent limitations such as poor metabolic stability and low bioavailability.[1][2] The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming these pharmacological hurdles.[3][4] Among these, amino acids bearing a thienyl side chain have emerged as exceptionally versatile tools. This guide provides a comprehensive technical overview of the role of the thienyl moiety in dictating peptide conformation. We will explore the fundamental physicochemical properties of the thiophene ring, its influence on secondary and tertiary peptide structures, and the profound implications for drug design and development. This document will serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed methodologies for the synthesis and characterization of thienyl-containing peptides.

The Thienyl Group as a Phenylalanine Bioisostere: Physicochemical Foundations

The design of advanced peptidomimetics often begins with the principle of bioisosterism, where a functional group is replaced by another with similar spatial and electronic characteristics to enhance desired properties while maintaining biological activity. The thienyl ring is widely regarded as a non-classical bioisostere of the phenyl ring found in Phenylalanine (Phe).[5][6][7] This substitution is not merely a conservative replacement but a strategic modification that introduces subtle yet powerful changes.

1.1. Steric and Electronic Properties

The five-membered thiophene ring is dimensionally similar to the six-membered benzene ring, allowing it to occupy a comparable space within a receptor binding pocket.[6] However, the replacement of a carbon-carbon double bond with a sulfur atom imparts distinct electronic characteristics.[8] The sulfur atom introduces a dipole moment, enhances the ring's electron-rich nature, and provides a potential hydrogen bond acceptor, a feature absent in the phenyl group.[1][8] These altered electronic properties can lead to more nuanced and potentially stronger interactions with biological targets.[8]

Table 1: Comparative Physicochemical Properties of Phenyl vs. Thienyl Side Chains

| Property | Phenyl (in Phenylalanine) | Thienyl (in Thienylalanine) | Rationale for Impact |

| Aromaticity | High | High | Enables crucial π-stacking interactions with aromatic residues in receptor pockets.[1] |

| Size | ~5.5 Å diameter | ~5.3 Å diameter | Similar steric profile allows for substitution without significant disruption of binding. |

| Polarity | Non-polar | Moderately polar | The sulfur heteroatom introduces polarity, potentially improving solubility and altering binding interactions.[5] |

| Hydrogen Bonding | Not a direct H-bond acceptor/donor | Sulfur atom can act as a weak hydrogen bond acceptor.[1][8] | Provides an additional mode of interaction to refine binding affinity and selectivity.[1] |

| Metabolic Stability | Prone to CYP-mediated oxidation | Generally less prone to oxidation at the ring. | Can improve resistance to enzymatic degradation, leading to longer in-vivo half-life.[5] |

Diagram 1: Bioisosteric Relationship

Caption: Phenylalanine vs. Thienylalanine structures.

Directing Peptide Conformation: The Structural Impact

The side chains of amino acids are the primary determinants of a peptide's secondary and tertiary structure.[9] The introduction of a thienyl group can enforce specific conformational preferences that are often essential for biological activity.

2.1. Stabilization of Secondary Structures

The aromatic and steric nature of the thienyl side chain allows it to participate in stabilizing intramolecular interactions. Its ability to engage in π-stacking can promote the formation and stability of α-helices and β-sheets, conformations often required for receptor recognition.[1][10] This is particularly valuable in short peptides, which are typically unstructured in solution. By "stapling" or conformationally restricting the peptide into its bioactive form, the thienyl side chain reduces the entropic penalty of binding, leading to higher affinity.[11][12]

2.2. Enhancing Receptor Binding and Selectivity

The ultimate goal of modulating peptide conformation is to optimize its interaction with a biological target. The unique properties of the thienyl group provide several advantages:

-

Increased Binding Affinity: The combination of hydrophobic interactions, π-stacking, and potential hydrogen bonding can lead to a tighter and more durable interaction with the target receptor.[1][13]

-

Improved Selectivity: By presenting a unique electronic and steric profile compared to a phenyl ring, the thienyl group can exploit subtle differences in the binding pockets of related receptors, thus improving selectivity and reducing off-target effects.[1]

Diagram 2: Enhanced Receptor Interaction

Caption: Thienyl side chain enhances peptide-receptor binding.

Experimental Methodologies: Synthesis and Characterization

The theoretical advantages of thienyl-containing peptides can only be realized through robust synthesis and rigorous characterization. As a Senior Application Scientist, the trustworthiness of a protocol is paramount; each methodology described below incorporates self-validating checkpoints.

3.1. Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse method for generating custom peptides.[14] The incorporation of a thienyl-containing amino acid, such as Fmoc-L-3-Thienylalanine, follows standard protocols with careful attention to coupling efficiency.

Protocol 1: Step-by-Step SPPS of a Thienyl-Containing Peptide

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

-

Validation Check: A colorimetric test (Kaiser test) can be performed on a small bead sample. A positive result (blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Coupling: Activate the first amino acid (e.g., Fmoc-L-3-Thienylalanine) by dissolving it with a coupling reagent like HBTU/HOBt and a base (DIPEA) in DMF. Add this solution to the resin and agitate for 2-4 hours.

-

Wash: Wash the resin extensively with DMF to remove excess reagents.

-

Validation Check: Perform a Kaiser test again. A negative result (colorless/yellow beads) indicates successful and complete coupling.

-

-

Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with an acetic anhydride solution. This prevents the formation of deletion sequences.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Verification: Precipitate the crude peptide in cold ether, then purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the final product's identity and purity using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[15]

Diagram 3: SPPS Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

3.2. Conformational Analysis: Circular Dichroism (CD) Spectroscopy